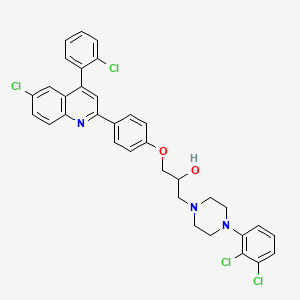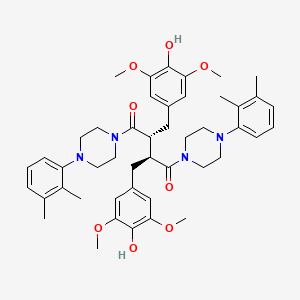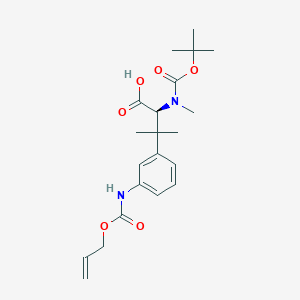
SC209 intermediate-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SC209 intermediate-1: is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs, allowing for precise delivery of therapeutic agents to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SC209 intermediate-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary linkers. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is usually produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
SC209 intermediate-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
SC209 intermediate-1 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Used in the study of cellular processes and drug delivery mechanisms.
Medicine: Used in the development of targeted cancer therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
SC209 intermediate-1 functions as a linker in antibody-drug conjugates, facilitating the attachment of cytotoxic drugs to antibodies. The mechanism involves the formation of stable covalent bonds between the linker and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery minimizes the side effects and enhances the therapeutic efficacy of the drug .
Vergleich Mit ähnlichen Verbindungen
SC209 intermediate-1 is unique due to its specific structure and functional groups, which make it highly effective as a linker in antibody-drug conjugates. Similar compounds include:
Succinic anhydride: Used as a non-cleavable linker.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: Used as a bifunctional crosslinker.
Disuccinimidyl suberate: Used as a non-cleavable linker
These compounds share some functional similarities but differ in their specific applications and effectiveness as linkers in antibody-drug conjugates.
Eigenschaften
Molekularformel |
C21H30N2O6 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[3-(prop-2-enoxycarbonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-8-12-28-18(26)22-15-11-9-10-14(13-15)21(5,6)16(17(24)25)23(7)19(27)29-20(2,3)4/h8-11,13,16H,1,12H2,2-7H3,(H,22,26)(H,24,25)/t16-/m1/s1 |
InChI-Schlüssel |
WZSKLNHEJZJMLY-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC(=CC=C1)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





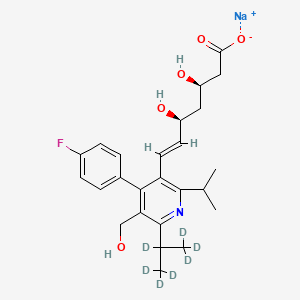
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
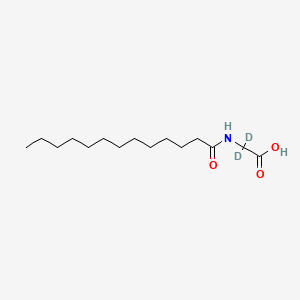
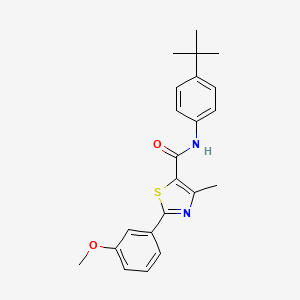
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
